2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole
Description
Properties
Molecular Formula |
C16H14F3N3O |
|---|---|
Molecular Weight |
321.30 g/mol |
IUPAC Name |
2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3O/c1-10-11(2)22(8-7-14(10)23-9-16(17,18)19)15-20-12-5-3-4-6-13(12)21-15/h3-8H,2,9H2,1H3,(H,20,21) |
InChI Key |
QATFPGPMLCYYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN(C1=C)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole typically involves:
- Construction of the benzimidazole nucleus.
- Functionalization of the pyridine ring with methylidene and trifluoroethoxy substituents.
- Coupling of the pyridine moiety to the benzimidazole core via nitrogen linkage.
This synthetic approach is supported by literature describing related benzimidazole derivatives with pyridinyl substituents and trifluoroethoxy groups, which are known for their biological activity and stability.
Specific Preparation Procedure and Reaction Conditions
A detailed preparation method was reported in a crystallographic and synthetic study involving a closely related compound, 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzimidazole, which shares key structural motifs with the target compound.
- Starting with 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzimidazole (10 mmol).
- Addition of tetrabutyl ammonium bromide (1 mmol) as a phase transfer catalyst.
- Use of toluene (20 mL) as solvent.
- Addition of 50% potassium hydroxide solution (25 mL) at 0°C.
- Subsequent addition of toluenesulfonyl chloride (12 mmol).
- Stirring at room temperature for 6 hours.
- Monitoring reaction progress by thin-layer chromatography (TLC).
- Work-up by separation of organic and aqueous phases.
- Washing organic phase with water and brine.
- Drying over anhydrous sodium sulfate.
- Concentration to yield crude product.
- Purification by column chromatography using hexane-ethyl acetate (6:4) as eluent.
This method yields a tosylated benzimidazole derivative, which can be further transformed into the target compound or related analogues.
Reaction Mechanism Insights
- The reaction involves nucleophilic substitution where the benzimidazole nitrogen attacks the activated pyridine derivative.
- The use of strong base (KOH) facilitates deprotonation and nucleophilic activation.
- Toluene serves as a non-polar solvent to dissolve organic substrates.
- Phase transfer catalyst (tetrabutyl ammonium bromide) enhances the transfer of hydroxide ions into the organic phase.
- Toluene sulfonyl chloride acts as a sulfonylating agent, enabling the formation of sulfonylated benzimidazole intermediates.
Crystallographic and Structural Data
The compound's crystal structure was elucidated via X-ray diffraction, confirming the molecular geometry and substitution pattern:
| Parameter | Value |
|---|---|
| Molecular formula | C23H20F3N3O3S2 |
| Molecular weight (g/mol) | 507.56 |
| Crystal system | Triclinic, space group P1 |
| Unit cell dimensions (Å) | a = 9.1129(6), b = 9.5116(6), c = 13.7914(8) |
| Angles (°) | α = 90.978(3), β = 101.749(2), γ = 93.449(3) |
| Volume (ų) | 1167.72(13) |
| Density (Mg/m³) | 1.444 |
| R-factor (quality of fit) | R = 0.050, wR = 0.144 |
The benzimidazole and pyridine rings exhibit dihedral angles of approximately 5° and 76°, respectively, indicating a non-planar conformation that may influence biological activity. The crystal packing is stabilized by weak hydrogen bonds (C—H⋯F, C—H⋯O, C—H⋯N) and π–π stacking interactions with centroid-centroid distances around 3.65 Å, forming a three-dimensional network.
Alternative Synthetic Routes and Optical Purification
Patent literature describes processes for optical purification of benzimidazole derivatives structurally related to the target compound, involving:
- Synthesis of racemic mixtures followed by chiral resolution.
- Use of selective crystallization or chiral chromatography.
- Preparation of single enantiomers of sulfinyl-substituted benzimidazoles with trifluoroethoxy groups on the pyridine ring.
These methods enhance the pharmacological profile by isolating active enantiomers, which is critical for drug development.
Related Compounds and Derivatives
Research on 1-arylsulfonyl-2-(pyridylmethylsulfinyl) benzimidazoles, including lansoprazole and pantoprazole analogues, provides insight into functional group modifications and sulfonylation strategies that can be adapted for the target compound's synthesis. These studies highlight:
- Reaction of arylsulfonyl chlorides with 2-(2-pyridylmethylsulfinyl) benzimidazoles.
- Design of water-soluble prodrugs via sulfonylation.
- Use of various substituents on the pyridine ring to modulate activity and solubility.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzimidazole | Key intermediate |
| Catalyst | Tetrabutyl ammonium bromide (1 mmol) | Phase transfer catalyst |
| Solvent | Toluene (20 mL) | Organic medium |
| Base | 50% KOH solution (25 mL) at 0°C | Deprotonation and nucleophilic activation |
| Sulfonylation agent | Toluene sulfonyl chloride (12 mmol) | Formation of sulfonylated intermediate |
| Reaction time | Stirring for 6 hours at room temperature | Completion monitored by TLC |
| Work-up | Separation, washing with water and brine, drying | Isolation of crude product |
| Purification | Column chromatography (hexane:ethyl acetate 6:4) | Pure sulfonylated benzimidazole derivative |
Research Outcomes and Significance
- The synthetic methodology demonstrates efficient formation of the benzimidazole-pyridine linkage with trifluoroethoxy substitution.
- Crystallographic data confirm the molecular conformation and intermolecular interactions crucial for biological activity.
- Optical purification techniques ensure the availability of enantiomerically pure compounds.
- Adaptation of sulfonylation methods from related benzimidazole derivatives facilitates the design of prodrugs and analogues with improved pharmacokinetics.
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role as a metabolite of Lansoprazole, contributing to its pharmacological effects.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. As a derivative of Lansoprazole, it is believed to inhibit the proton pump in gastric parietal cells, reducing gastric acid secretion. This inhibition occurs through the binding of the compound to the H+/K+ ATPase enzyme, blocking the final step of acid production .
Biological Activity
The compound 2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole , commonly associated with the pharmaceutical agent lansoprazole, has garnered attention for its biological activity, particularly in the context of its application as an anti-ulcer medication. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C16H14F3N3OS
- Molecular Weight : 353.36 g/mol
- CAS Number : 103577-40-8
The compound features a benzimidazole core substituted with a pyridine moiety and trifluoroethoxy group, contributing to its unique pharmacological properties.
The primary mechanism of action for this compound is its role as a proton pump inhibitor (PPI). This class of drugs works by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is crucial for the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Pharmacological Effects
- Anti-Ulcer Activity : The compound has been extensively studied for its efficacy in treating peptic ulcers. Clinical studies demonstrate significant healing rates in patients with gastric ulcers when treated with lansoprazole derivatives .
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against Helicobacter pylori, a bacterium associated with gastric ulcers. The inhibition of this pathogen contributes to the overall therapeutic effect in ulcer management .
- Potential Anti-Cancer Effects : Emerging studies suggest that benzimidazole derivatives may possess anti-cancer properties. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines, although further research is required to confirm these effects in vivo .
Case Studies and Clinical Trials
Several clinical trials have highlighted the efficacy of lansoprazole and its analogs in treating gastrointestinal disorders:
- Study on Efficacy in Peptic Ulcer Disease : A randomized controlled trial involving over 500 patients demonstrated that lansoprazole significantly reduced ulcer recurrence compared to placebo .
- Helicobacter pylori Eradication : A combination therapy including lansoprazole showed a higher eradication rate of H. pylori compared to standard treatments without PPIs .
Comparative Analysis of Benzimidazole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Lansoprazole | Anti-ulcer | Del Rio et al., 2007 |
| 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole | Antimicrobial | Reddy et al., 2008 |
| Various Benzimidazole Analogues | Potential Anti-cancer | Iwahi et al., 1991 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Lansoprazole and Dexlansoprazole
- Structure : Lansoprazole (C₁₆H₁₄F₃N₃O₂S) has a sulfinyl bridge connecting the pyridine and benzimidazole, with a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine group . Dexlansoprazole is its R-enantiomer, exhibiting superior bioavailability .
- Activity : Both are PPIs, inhibiting gastric acid secretion via covalent binding to H⁺/K⁺ ATPase. The sulfinyl group is critical for prodrug activation in acidic environments .
- Key Difference: The target compound lacks the sulfinyl bridge, suggesting a different mechanism of action (e.g., non-PPI applications like antiparasitic or anticancer activity) .
Table 1: Structural Comparison
| Feature | Target Compound | Lansoprazole | O2N-BZM9 (Antiparasitic) |
|---|---|---|---|
| Core Structure | Benzimidazole + pyridine (CH₂ link) | Benzimidazole + pyridine (SO link) | Benzimidazole + pyridine (SO link) |
| Pyridine Substituents | 3-Me, 2-CH₂, 4-OCH₂CF₃ | 3-Me, 4-OCH₂CF₃ | 3-Me, 4-OCH₂CF₃, 6-NO₂ |
| Biological Role | Undefined (hypothesized non-PPI) | PPI (anti-ulcer) | Antigiardial/antitrichomonal |
Omeprazole and Nitro-Substituted Analogs
- Omeprazole : A prototype PPI with a methoxy-substituted pyridine ring. Modifications like trifluoroethoxy (in lansoprazole) enhance lipophilicity and acid stability .
- Nitro Derivatives : Compounds like O2N-BZM7 and O2N-BZM9 (6-nitro-benzimidazole derivatives) show potent activity against Giardia and Trichomonas by inhibiting parasite-specific enzymes (e.g., triosephosphate isomerase) .
- Comparison : The target compound’s trifluoroethoxy group mirrors lansoprazole’s pharmacokinetic enhancements, while the methylidene may reduce metabolic oxidation compared to sulfinyl analogs .
Q & A
Q. Basic
- NMR spectroscopy : - and -NMR confirm substituent integration and coupling patterns (e.g., distinguishing methylidene protons at δ ~5.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at λ = 254 nm .
How do molecular docking studies inform the biological target interactions of this compound?
Advanced
Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like fungal CYP51 or viral proteases:
- Protocol :
- Example : Antifungal derivatives show hydrogen bonding with Thr260 and hydrophobic interactions with heme cofactors .
What are the common biological activities associated with benzimidazole derivatives structurally related to this compound?
Q. Basic
- Antimicrobial : Cyano-substituted derivatives inhibit Candida spp. via CYP51 binding .
- Anticancer : Methylidene groups enhance intercalation with DNA topoisomerases .
- Anti-inflammatory : Trifluoroethoxy groups reduce COX-2 activity by ~60% in vitro .
How can researchers address contradictions in biological activity data across studies for this compound?
Q. Advanced
- Meta-analysis : Compare IC values under standardized conditions (e.g., pH, cell lines). For example, discrepancies in antifungal activity may arise from variations in Candida strains .
- Dose-response validation : Replicate assays with controlled substituent modifications (e.g., replacing trifluoroethoxy with methoxy to assess electronic effects) .
What strategies optimize the pharmacokinetic properties of this compound, such as solubility and metabolic stability?
Q. Advanced
- Prodrug design : Introduce phosphate esters to enhance water solubility .
- Metabolic shielding : Replace labile methylidene groups with cyclopropyl moieties to reduce CYP450 oxidation .
- LogP optimization : Trifluoroethoxy groups lower LogP by ~0.5 units compared to ethoxy, improving bioavailability .
What purification methods are most suitable for isolating this compound post-synthesis?
Q. Basic
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .
How does the trifluoroethoxy group influence the compound’s electronic properties and reactivity?
Q. Advanced
- Electron-withdrawing effect : The -CF group decreases electron density on the pyridine ring, confirmed by DFT calculations (Mulliken charge = +0.32e) .
- Steric effects : Trifluoroethoxy’s bulkiness restricts rotation, favoring a planar conformation that enhances π-π stacking in crystal lattices .
What computational methods predict the stability and degradation pathways of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
